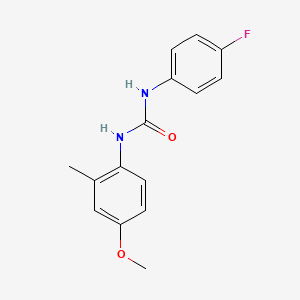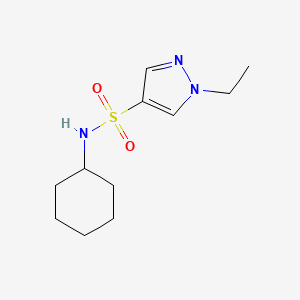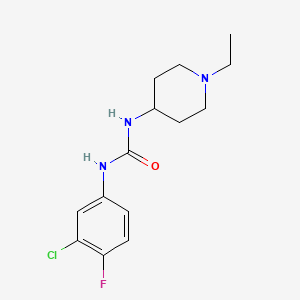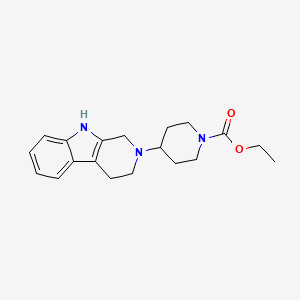![molecular formula C21H26N2O3 B5342923 2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide](/img/structure/B5342923.png)
2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide, also known as L-765,314, is a synthetic compound that belongs to the family of indanecarboxamides. It was first synthesized by Merck Research Laboratories in the early 1990s as a potential treatment for hypertension and congestive heart failure. Since then, it has been extensively studied for its potential applications in various fields of scientific research.
Mecanismo De Acción
The mechanism of action of 2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide involves its selective inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application. In neuroscience, this compound can improve dopamine signaling, leading to improved motor function and reduced symptoms of Parkinson's disease. In cardiovascular research, this compound can lower blood pressure and improve cardiac function. In cancer research, this compound can inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide in lab experiments include its selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its potential applications in various fields of scientific research. The limitations of using this compound include its cost, its potential toxicity, and the need for further research to fully understand its mechanisms of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide. In neuroscience, further research is needed to fully understand its potential applications in the treatment of Parkinson's disease and other dopamine-related disorders. In cardiovascular research, further studies are needed to determine its safety and efficacy as a treatment for congestive heart failure. In cancer research, further studies are needed to determine its mechanisms of action and potential applications in the treatment of various types of cancer. Additionally, further research is needed to develop more cost-effective and less toxic synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide involves several steps, starting with the reaction of 2-indanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with benzylmethylamine to form the amide intermediate, which is subsequently reduced with lithium aluminum hydride to yield the final product.
Aplicaciones Científicas De Investigación
2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide has been studied for its potential applications in various fields of scientific research, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter involved in reward, motivation, and movement control. This property has led to its investigation as a potential treatment for Parkinson's disease and other dopamine-related disorders.
In cardiovascular research, this compound has been shown to have vasodilatory effects, which can help lower blood pressure and improve blood flow. It has also been studied as a potential treatment for congestive heart failure, as it can improve cardiac function and reduce the risk of heart failure.
In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been studied as a potential treatment for various types of cancer, including breast cancer, prostate cancer, and lung cancer.
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-23(14-16-7-3-2-4-8-16)21(20(26)22-13-19(25)15-24)11-17-9-5-6-10-18(17)12-21/h2-10,19,24-25H,11-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHSCWLSNYQXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5342841.png)
![N-[(1R*,2R*)-2-hydroxycyclohexyl]-5-(phenoxymethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5342844.png)
![ethyl 1-[3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5342845.png)



![4-benzyl-5-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5342879.png)


![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylpropanamide](/img/structure/B5342899.png)
![methyl 5-methyl-2-{[(2-methylphenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5342905.png)
![N~2~-(aminocarbonyl)-N~1~-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}glycinamide](/img/structure/B5342906.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5342915.png)
![N~1~,N~1~-dimethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5342930.png)